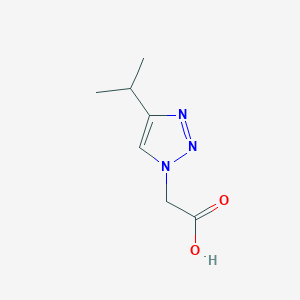

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of triazole chemistry that began in the late 19th century. The foundational work in triazole chemistry was established when Bladin first coined the term "triazole" in 1885 to describe five-membered three nitrogen-containing heterocyclic aromatic ring systems. This early nomenclature established the groundwork for what would become one of the most significant classes of nitrogen heterocycles in modern chemistry.

The historical trajectory of triazole development gained substantial momentum during the mid-20th century, particularly following the discovery of antifungal activities of azole derivatives in 1944. This breakthrough catalyzed extensive research into triazole-based pharmaceuticals, leading to the development of numerous clinically significant compounds. The specific synthesis and characterization of this compound represents a more recent advancement in this field, emerging from the need for specialized building blocks in pharmaceutical synthesis.

The compound gained particular prominence through industrial development efforts focused on creating safe and efficient continuous manufacturing processes. Research teams have developed sophisticated three-step continuous manufacturing processes specifically designed to obtain multihundred gram quantities of this compound, demonstrating its industrial significance. These manufacturing developments were driven by the compound's utility as a key building block in drug development projects, highlighting its transition from laboratory curiosity to industrially relevant synthetic intermediate.

The historical significance of this compound is further underscored by its registration under the Chemical Abstracts Service number 887405-34-7, formally establishing its place in the chemical literature. This cataloging represents the culmination of systematic research efforts that transformed theoretical molecular designs into practically accessible synthetic targets.

Significance in Triazole Chemistry

The significance of this compound within the broader context of triazole chemistry stems from its embodiment of several key chemical principles that define the utility of this heterocyclic class. The 1,2,3-triazole core represents one of the most significant functional aromatic heterocyclic systems in contemporary chemistry, characterized by exceptional stability and versatile reactivity patterns. This particular derivative exemplifies the structural diversity achievable through strategic substitution patterns on the triazole framework.

The compound demonstrates the principle of bioisosterism that has made triazoles so valuable in medicinal chemistry applications. The 1,2,3-triazole ring serves as an effective bioisostere for imidazoles and various carboxylic acid derivatives, providing chemists with powerful tools for molecular modification and optimization. The integration of the acetic acid functionality with the substituted triazole ring creates a hybrid structure that combines the biological activity potential of triazoles with the pharmacokinetic advantages of carboxylic acid groups.

The electron-rich nature of the triazole ring, combined with the presence of multiple nitrogen atoms, contributes to the compound's ability to form diverse intermolecular interactions. These structural features enable the molecule to engage in hydrogen bonding, π-π stacking interactions, and coordination with metal centers, making it valuable for applications ranging from catalysis to materials science. The specific positioning of the isopropyl group at the 4-position of the triazole ring introduces steric considerations that can influence both reactivity and binding interactions.

The compound also represents advances in click chemistry applications, as 1,2,3-triazoles are fundamental products of the copper-catalyzed azide-alkyne cycloaddition reaction. This synthetic accessibility has made substituted 1,2,3-triazoles increasingly important as molecular building blocks, with this compound serving as an example of how click chemistry products can be further functionalized to create more complex molecular architectures.

Position within 1,2,3-Triazole Derivatives Classification

The structural classification of this compound within the 1,2,3-triazole family reveals its position as a 1,4-disubstituted derivative with additional carboxylic acid functionality. The compound belongs to the 1,2,3-triazole isomeric class, distinguished from 1,2,4-triazoles by the adjacent positioning of all three nitrogen atoms within the five-membered ring. This specific arrangement creates unique electronic properties and reactivity patterns that differentiate it from other triazole isomers.

Within the subcategory of 1,2,3-triazoles, this compound represents a 1,4-disubstituted pattern, where the nitrogen at position 1 bears the acetic acid substituent and the carbon at position 4 carries the isopropyl group. This substitution pattern is particularly significant because it reflects the regioselectivity typically observed in copper-catalyzed azide-alkyne cycloaddition reactions, which preferentially form 1,4-disubstituted products. The regioselective formation of such structures has made them highly accessible synthetic targets compared to alternative substitution patterns.

The classification system for triazole derivatives also considers the nature of substituents and their functional group properties. In this context, this compound falls into the category of carboxylic acid-functionalized triazoles, a subclass that has gained prominence due to the versatile reactivity of the carboxyl group for further chemical transformations. The presence of both hydrophobic (isopropyl) and hydrophilic (carboxylic acid) substituents creates an amphiphilic character that can influence solubility properties and biological interactions.

Comparative analysis with related 1,2,3-triazole derivatives reveals that this compound shares structural similarities with other acetic acid derivatives in this class, such as the unsubstituted 2-(1H-1,2,3-triazol-1-yl)acetic acid. However, the additional isopropyl substitution provides increased molecular complexity and potentially enhanced selectivity in biological systems. This progression from simple to more complex substituted derivatives represents a common strategy in medicinal chemistry for optimizing pharmacological properties.

Research Importance as a Building Block for Complex Molecules

The research significance of this compound as a molecular building block stems from its unique combination of structural features that enable diverse synthetic elaborations. The carboxylic acid functionality serves as a versatile synthetic handle for amide bond formation, esterification reactions, and other carboxyl-directed transformations, while the triazole ring provides a stable, aromatic core that can participate in additional functionalization reactions. This dual functionality makes the compound particularly valuable for constructing more complex molecular architectures.

Industrial applications have demonstrated the practical importance of this compound in pharmaceutical development. Research teams have utilized it as a key building block in drug development projects, necessitating the development of specialized continuous manufacturing processes capable of producing multihundred gram quantities. This scale of production indicates significant downstream applications and validates the compound's role as more than just a laboratory curiosity.

The molecular design principles embodied by this compound align with contemporary approaches to fragment-based drug design and bioorthogonal chemistry applications. The triazole ring's stability under physiological conditions, combined with its ability to engage in specific molecular recognition events, makes it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The isopropyl substitution introduces conformational constraints that can enhance binding selectivity, while the acetic acid moiety provides opportunities for further derivatization.

Recent synthetic methodologies have expanded the utility of such triazole-containing building blocks through the development of more efficient and sustainable synthesis approaches. Green chemistry principles have been applied to the synthesis of 1,4-disubstituted 1,2,3-triazoles, focusing on environmentally benign solvents, catalysts, and reaction conditions. These advances have improved the accessibility of compounds like this compound while reducing the environmental impact of their production.

The compound's structural features also position it favorably for applications in materials science and coordination chemistry. The multiple nitrogen atoms in the triazole ring can serve as coordination sites for metal centers, enabling the construction of metal-organic frameworks and coordination polymers. The carboxylic acid functionality provides additional coordination possibilities, creating opportunities for designing complex supramolecular structures with specific properties for gas storage, catalysis, and drug delivery applications.

Table 1: Structural and Physical Properties of this compound

属性

IUPAC Name |

2-(4-propan-2-yltriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPGRRKAOCAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234447 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-34-7 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

化学反应分析

Types of Reactions

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Anticancer Activity :

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .

Anti-inflammatory Effects :

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Fungicidal Properties :

this compound has been evaluated for its fungicidal activity against various plant pathogens. Its triazole structure is known to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes. Field trials have indicated that formulations containing this compound can effectively control fungal infections in crops .

Case Study 1: Anticancer Research

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Agricultural Field Trials

Field trials on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated an increase in yield and quality of produce, affirming its potential as an effective fungicide .

作用机制

The mechanism of action of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Hydrogen bonding : The ethoxycarbonyl-5-methyl derivative forms robust O–H∙∙∙N/O networks, stabilizing its crystal lattice . In contrast, the isopropyl derivative’s hydrophobic substituent reduces aqueous solubility but enhances membrane permeability.

- Acidity : The pKa of the carboxylic acid group varies with substituent electron effects. For example, the 4-formyl derivative (C₅H₥N₃O₃) has a predicted pKa of 3.17 , while the isopropyl analog is expected to be less acidic due to electron-donating substituents.

生物活性

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 887405-34-7) is a triazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the isopropyl substitution on the triazole ring, influences its biological activity and interaction with various molecular targets. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- Structure : The compound features a triazole ring connected to an acetic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is significant in various therapeutic contexts, including anti-inflammatory and anticancer applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity that surpasses many conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer types and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Assessment

In a comparative study assessing triazole derivatives' antibacterial properties, this compound was found to inhibit bacterial growth at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves copper-catalyzed reactions under mild conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity .

常见问题

What are the common synthetic routes for 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, and how do they align with click chemistry principles?

The synthesis of triazole derivatives typically employs 1,3-dipolar cycloaddition (Huisgen reaction) between azides and alkynes. For analogous compounds like 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, a copper(I)-catalyzed approach is used to ensure regioselective formation of 1,4-disubstituted triazoles . For the target compound, substituting the amino group with isopropyl requires using propargyl isopropyl ether (or similar alkyne) and an azidoacetic acid derivative. Key steps include:

- Azide preparation : Sodium azide reaction with haloacetic acid derivatives.

- Cycloaddition : Catalytic Cu(I) to accelerate reaction kinetics and ensure regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the product.

What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR identify regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and confirm the isopropyl group’s integration .

- FT-IR : Verify the carboxylic acid (–COOH) stretch (~1700 cm) and triazole ring vibrations (1450–1600 cm).

- HPLC-MS : Assess purity and molecular ion peaks.

- X-ray crystallography : Resolve ambiguities in tautomeric forms or crystal packing effects .

What are the primary research applications of this compound in medicinal chemistry?

The compound’s triazole core and carboxylic acid group make it a peptidomimetic scaffold for drug discovery. Applications include:

- Bioisosteric replacement : Mimicking peptide bonds to enhance metabolic stability .

- Combinatorial libraries : Modifying the isopropyl group to explore structure-activity relationships (SAR) for enzyme inhibition or receptor binding .

- Metal coordination : The triazole nitrogen atoms can act as ligands for catalytic or diagnostic metal complexes .

How can reaction conditions be optimized to improve yield and regioselectivity?

- Continuous-flow synthesis : Reduces reaction time and improves heat/mass transfer, as demonstrated for analogous triazole derivatives under flow chemistry conditions (e.g., 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates.

- Catalyst screening : Cu(I) sources (e.g., CuBr(PPh)) vs. Ru-based catalysts for regioselectivity tuning .

- Computational modeling : Use DFT calculations to predict transition states and optimize substituent effects .

How should researchers address contradictory spectral data, such as unexpected NMR peaks?

Contradictions may arise from tautomerism (e.g., triazole ring proton shifts) or impurities. Mitigation strategies:

- Variable-temperature NMR : Resolve dynamic tautomerism by cooling samples to slow exchange rates.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Spiking experiments : Add authentic standards to identify impurities.

What computational methods are effective in designing novel derivatives or predicting reactivity?

- Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) model transition states and identify low-energy pathways .

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., proteases).

- Machine learning : Train models on existing triazole datasets to predict reaction outcomes or physicochemical properties .

What strategies are recommended for designing bioactive derivatives with enhanced pharmacokinetic properties?

- Substituent diversification : Replace the isopropyl group with bulkier alkyl chains or aryl groups to modulate lipophilicity .

- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability.

- Conformational restriction : Introduce rigid spacers (e.g., cyclohexyl) to preorganize the molecule for target binding .

How can regioselectivity challenges in triazole formation be systematically addressed?

- Catalyst control : Cu(I) favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers.

- Alkyne/azide electronic tuning : Electron-withdrawing groups on the alkyne enhance cycloaddition rates .

- High-throughput screening : Test multiple catalyst/ligand combinations to map selectivity trends.

What purification challenges arise during synthesis, and how are they resolved?

- Byproduct removal : Unreacted azides or alkynes can co-elute with the product. Use size-exclusion chromatography or selective precipitation.

- Acidic handling : The carboxylic acid group may require ion-exchange chromatography or pH-controlled recrystallization .

How does the compound’s stability vary under different storage or experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。